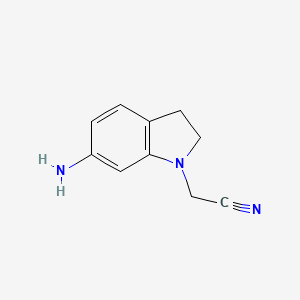2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile
CAS No.: 1019555-70-4
Cat. No.: VC3343838
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1019555-70-4 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-(6-amino-2,3-dihydroindol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2 |
| Standard InChI Key | XDLIAWLNKVWRQU-UHFFFAOYSA-N |
| SMILES | C1CN(C2=C1C=CC(=C2)N)CC#N |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)N)CC#N |
Introduction
Chemical Structure and Properties
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)acetonitrile consists of a 2,3-dihydroindole core structure with an amino group at position 6 and an acetonitrile moiety attached to the nitrogen of the indole ring. This arrangement contributes to its distinctive chemical behavior and potential biological activities.
Physical and Chemical Characteristics
The compound exhibits several noteworthy physical and chemical properties that define its behavior in various experimental and biological systems. The molecular structure reveals a complex arrangement typical of functionalized indole derivatives, with the 2,3-dihydro modification providing conformational differences compared to regular indole compounds.
Structural Characteristics
The 2,3-dihydroindole core of the compound represents a partially reduced indole system, where the double bond between positions 2 and 3 of the traditional indole structure has been reduced. This modification significantly alters the compound's conformational flexibility and potentially its biological interactions. The presence of the amino group at position 6 further contributes to its hydrogen-bonding capabilities, while the acetonitrile group provides additional functionality for potential chemical modifications or biological interactions.
Synthesis Methods
The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile can be achieved through various chemical approaches, primarily involving the functionalization of indole derivatives and subsequent reduction steps.
Reduction-Based Approaches
One of the primary synthetic routes involves the reduction of corresponding indole derivatives. According to research on similar compounds, 2,3-dihydroindoles can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . This approach typically employs various boron hydrides as reducing agents, offering selective reduction pathways.
Synthetic Strategies from 2-Oxindoles
An alternative synthetic strategy involves starting from polyfunctional 2-oxindoles. This method has been explored for creating various 2,3-dihydroindole derivatives and involves several key steps:
-
Preparation of isatins (2-oxindoles) from aniline precursors using the Sandmeyer method
-
Modification at the indole nitrogen through alkylation
-
Condensation with cyanoacetic acid or its esters through Knoevenagel condensation
-
Reduction of the double bond and decarboxylation of Knoevenagel condensation products
Chemoselective Reduction
A particularly valuable approach in the synthesis of compounds like 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile involves chemoselective reduction techniques. Research has demonstrated the possibility of selectively reducing nitrile groups in the presence of amides, which can be crucial for maintaining certain functional groups while modifying others . This selective approach allows for greater control in the synthesis process and enables the creation of more complex indole-based structures.
Biological Activities and Mechanisms
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)acetonitrile and related compounds exhibit diverse biological activities, making them attractive candidates for pharmaceutical research and development.
Receptor Interactions
One of the notable aspects of 2,3-dihydroindole derivatives is their potential interaction with melatonin receptors. Research suggests that in 3-alkyl-substituted 2,3-dihydromelatonins, the acetamide side chain is shifted from the plane of the indole moiety and locked into this conformation . This conformational change can significantly influence the compound's affinity for melatonin receptors, potentially enhancing its biological activity.
Toxicological Profile
Understanding the toxicological properties of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is essential for assessing its safety profile and potential applications in pharmaceutical research.
Acute Toxicity
Based on available safety data, the compound has several potential routes of exposure including inhalation, eye contact, skin contact, and ingestion . While specific acute toxicity data for this exact compound is limited, safety considerations indicate potential health effects related to these exposure routes.
Local Effects
Contact with the compound may result in:
-
Skin inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness
-
Eye contact may cause redness, pain, or severe eye damage
-
Inhalation may lead to irritation of the lungs and respiratory system
Carcinogenicity and Long-term Effects
Applications in Medicinal Chemistry
The unique structural features and biological activities of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile make it a valuable compound in medicinal chemistry research.
Drug Development
This compound and related 2,3-dihydroindole derivatives serve as important intermediates in the development of potential therapeutic agents for various conditions, including:
-
Cancer treatments
-
Antiviral medications
-
Anti-inflammatory drugs
-
Antimicrobial agents
Melatonin Receptor Ligands
A particularly promising application involves the development of novel melatonin receptor ligands. The 2,3-dihydroindole structure, with its conformational differences from traditional indole compounds, may lead to improved binding to melatonin receptors . This has implications for treating conditions related to circadian rhythm disruptions, sleep disorders, and potentially neurodegenerative diseases.
Organic Synthesis Applications
Beyond its direct biological applications, 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile serves as a valuable intermediate in organic synthesis for creating more complex indole-based compounds. The presence of multiple functional groups (amino, nitrile, and the indole core) provides various sites for further chemical modifications and derivatization.
Current Research and Future Directions
Research on 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile and related 2,3-dihydroindole derivatives continues to evolve, with several promising directions for future investigations.
Structure-Activity Relationship Studies
Current research focuses on understanding the relationship between structural modifications of 2,3-dihydroindole derivatives and their biological activities. This includes examining how changes in substituents, particularly at positions 2, 3, and 5 of the indole ring, affect receptor binding and biological responses .
Novel Synthetic Methodologies
The development of more efficient and selective synthetic methods for preparing 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile and related compounds represents an active area of research. This includes exploring new chemoselective reduction techniques and alternative approaches to functionalizing the indole core structure .
Therapeutic Applications
Future research will likely explore the potential therapeutic applications of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile in greater detail. This might include targeted studies on its effectiveness against specific diseases, optimization of its pharmacokinetic properties, and development of formulations for potential clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume